4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine
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Overview
Description
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine is a complex organic compound featuring a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a cyclopropyl group and a piperidine moiety, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core through cyclization reactions. Key steps may involve:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl moiety.
Attachment of the Piperidine Moiety: The final step involves the coupling of the triazolopyridazine intermediate with a piperidine derivative, often using coupling reagents such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole core but differ in their additional ring structures and substituents.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature a triazole ring but are fused with a pyrazine ring instead of a pyridazine ring.
Triazolo[4,3-b]pyridazines: Compounds within this class may have different substituents or additional functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C19H25N5O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone |
InChI |
InChI=1S/C19H25N5O/c1-19(2)11-14(19)18(25)23-9-7-13(8-10-23)17-21-20-16-6-5-15(12-3-4-12)22-24(16)17/h5-6,12-14H,3-4,7-11H2,1-2H3 |
InChI Key |
BGPLOPSGRFRSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)C |
Origin of Product |
United States |
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